molecular formula C6H10N2O B6260400 N-ethyl-5-methyl-1,2-oxazol-3-amine CAS No. 55809-48-8

N-ethyl-5-methyl-1,2-oxazol-3-amine

Cat. No.: B6260400
CAS No.: 55809-48-8
M. Wt: 126.2
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Description

N-ethyl-5-methyl-1,2-oxazol-3-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and have gained significant attention in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-methyl-1,2-oxazol-3-amine typically involves the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method involves the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst .

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-methyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds .

Scientific Research Applications

N-ethyl-5-methyl-1,2-oxazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-5-methyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the biological activity being studied. For example, some oxazole derivatives act as inhibitors of specific enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-5-methyl-1,2-oxazol-3-amine include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

This compound is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other oxazole derivatives .

Properties

CAS No.

55809-48-8

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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